3-Cyano-4-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3-Cyano-4-methoxybenzoic acid involves several key steps, including methylation, cycloaddition, and condensation reactions. For instance, an alternative synthesis route for a related compound involved a regioselective 1,3-dipolar cycloaddition, followed by condensation and stereoselective nucleophilic attack by cyanide ions, showcasing the complexity and precision required in synthesizing such compounds (Conti et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Cyano-4-methoxybenzoic acid has been elucidated through X-ray crystallography. These studies reveal the coplanar arrangement of atoms within the molecule's core structure and the stabilization of the structure by intermolecular hydrogen bonds (Wang et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 3-Cyano-4-methoxybenzoic acid derivatives often result in the formation of complex products with unique properties. For example, the reaction of diazo ketones with ethylenic dipolarophiles in the presence of metal chelates has been shown to proceed via a stereospecific 1,3-dipolar cycloaddition mechanism, leading to products with defined configurations (Ibata et al., 1981).
Physical Properties Analysis
The physical properties of 3-Cyano-4-methoxybenzoic acid and its derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. Studies on related compounds highlight the impact of molecular structure on physical properties, demonstrating the importance of detailed structural analysis (Mikroyannidis, 1995).
Chemical Properties Analysis
The chemical properties of 3-Cyano-4-methoxybenzoic acid, such as reactivity, stability, and interaction with other molecules, are influenced by its functional groups and molecular geometry. Research into similar compounds provides insights into their reactivity patterns and the factors that influence their chemical behavior (Varughese & Pedireddi, 2006).
Scientific Research Applications
Application 1: Enhancement of Peroxygenase Activity in Engineered Cytochrome P450 O-demethylase
- Summary of Application : This research focuses on the enhancement of peroxygenase activity in an engineered cytochrome P450 O-demethylase. The study involves the use of 3-Cyano-4-methoxybenzoic acid in the engineering of a hydrogen peroxide (H2O2) tunnel in CYP199A4, a NADH-dependent cytochrome P450 monooxygenase from Rhodopseudomonas palustris .
- Methods of Application : The researchers used crystallography and molecule dynamics simulations to reveal that key residues located at one of the water tunnels in CYP199A4 play a crucial gating role .
- Results or Outcomes : The study found that these key residues enhance the peroxygenase activity by regulating the inflow of H2O2. The engineered CYP199A4 peroxygenases showed good functional group tolerance and preferential O-demethylation at the meta- or para-position .
Application 2: Separation and Recovery of Pd(II) from a Mixed Solution
- Summary of Application : In this study, novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers were prepared and used as adsorbents for the separation and recovery of Pd(II) from a mixed solution containing Pt, Pd, and Rh .
- Methods of Application : Batch sorption studies were carried out, and the main adsorption parameters were systematically investigated .
- Results or Outcomes : The study does not provide specific results or outcomes in the snippet. For more detailed information, you may want to refer to the original research article .
Application 3: Substituent Effects on Acidity
- Summary of Application : This study focuses on the substituent effects on acidity. The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
- Methods of Application : The researchers used a series of substituted benzoic acids, including 3-Cyano-4-methoxybenzoic acid, to study the inductive effects of the substituents on the acidity .
- Results or Outcomes : The study found that the presence of an electron-withdrawing group increases the acidity of the carboxylic acid group by stabilizing the carboxylate conjugate base .
Application 4: Preparation of More Complex Organic Compounds
- Summary of Application : 3-Cyano-4-methoxybenzoic acid is used as an intermediate in the preparation of more complex organic compounds .
- Methods of Application : The specific methods of application are not provided in the snippet. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes : The study does not provide specific results or outcomes in the snippet. For more detailed information, you may want to refer to the original research article .
Application 5: Inductive Effect on Acidity
- Summary of Application : This study focuses on the inductive effect of substituents on the acidity of carboxylic acids. The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
- Methods of Application : The researchers used a series of substituted benzoic acids, including 3-Cyano-4-methoxybenzoic acid, to study the inductive effects of the substituents on the acidity .
- Results or Outcomes : The study found that the presence of an electron-withdrawing group increases the acidity of the carboxylic acid group by stabilizing the carboxylate conjugate base .
Application 6: Preparation of Complex Organic Compounds
- Summary of Application : 3-Cyano-4-methoxybenzoic acid is used as an intermediate in the preparation of more complex organic compounds .
- Methods of Application : The specific methods of application are not provided in the snippet. For more detailed information, you may want to refer to the original research article .
- Results or Outcomes : The study does not provide specific results or outcomes in the snippet. For more detailed information, you may want to refer to the original research article .
Safety And Hazards
The safety information for 3-Cyano-4-methoxybenzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
3-cyano-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHDJMZVQTSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621275 | |
Record name | 3-Cyano-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-methoxybenzoic acid | |
CAS RN |
117738-82-6 | |
Record name | 3-Cyano-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.